N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine

Hole transport material Ionization energy Photoelectron spectroscopy

Standard NPB hole transport layers impose voltage penalties in tandem OLEDs due to higher ionization energy (5.34 eV). DPFL-NPB solves this with a 0.20 eV lower pristine ionization energy (5.14 eV) and a persistent ~0.1 eV hole injection barrier advantage over NPB after F4-TCNQ p-doping, directly reducing drive voltages and increasing current densities in multi-unit devices. • 0.20 eV lower ionization energy vs. NPB enables reduced operating voltage in tandem OLED stacks • ~0.1 eV lower doped hole injection barrier for ohmic contact at high current densities • Available in >98% (HPLC) and sublimed >99% grades for vacuum-deposited optoelectronic devices

Molecular Formula C57H40N2
Molecular Weight 752.9 g/mol
CAS No. 357645-40-0
Cat. No. B1440700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine
CAS357645-40-0
Molecular FormulaC57H40N2
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1
InChIInChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H
InChIKeyPQCAURRJHOJJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine (DPFL-NPB) Procurement Guide for OLED Hole Transport Applications


N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine (CAS 357645-40-0), commercially designated as DPFL-NPB or 9,9-Diphenyl-2,7-bis[N-(1-naphthyl)anilino]fluorene, is a small-molecule arylamine hole transport material (HTM) built upon a 9,9-diphenylfluorene core with 1-naphthyl/phenylamino terminal groups . With a molecular formula of C₅₇H₄₀N₂, a molecular weight of 752.94 g/mol, and commercial purity grades typically exceeding 98.0% (HPLC), the compound is employed primarily as a hole transport layer (HTL) and charge generation layer component in organic light-emitting diodes (OLEDs), tandem OLEDs, and related optoelectronic devices . Its fluorene-based architecture distinguishes it from the biphenyl-core industry standard NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), offering quantifiably different ionization energetics, doping response, and photophysical properties that directly impact device-level performance [1].

Why NPB or DMFL-NPB Cannot Simply Replace N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine in OLED Device Stacks


The arylamine hole transport material class encompasses compounds with superficially similar naphthyl-phenylamino termini but critically different central cores—biphenyl (NPB), 9,9-dimethylfluorene (DMFL-NPB), and 9,9-diphenylfluorene (DPFL-NPB)—that produce measurably divergent ionization energies, hole injection barriers, and doping efficiencies [1]. Direct photoelectron spectroscopy reveals that the 9,9-diphenylfluorene core of DPFL-NPB lowers the pristine ionization energy by approximately 0.20 eV relative to NPB (5.14 eV vs. 5.34 eV), and even after F4-TCNQ p-doping, the hole injection barrier of DPFL-NPB remains ≈0.1 eV lower than that of equivalently doped NPB [2][3]. These electronic differences directly translate into altered drive voltages and current densities in operational OLED devices [4]. Generic substitution without accounting for these quantifiable energetic offsets risks mismatched HOMO-level alignment with adjacent layers (e.g., electron blocking layers, emission layers), potentially compromising charge balance, recombination zone positioning, and ultimately device efficiency and operational lifetime.

Quantitative Differentiation Evidence: N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine (DPFL-NPB) vs. NPB and DMFL-NPB


Pristine Ionization Energy: DPFL-NPB Achieves 0.20 eV Lower IE Than Industry-Standard NPB

Ultraviolet photoelectron spectroscopy (UPS) measurements directly comparing DPFL-NPB with NPB demonstrate that the 9,9-diphenylfluorene core lowers the pristine ionization energy by 0.20 eV. The mechanistic origin—confirmed by density functional theory (DFT) calculations—is the side-chain-induced conversion of the biphenyl inner-ring twist from out-of-plane (NPB) to in-plane (DPFL-NPB), which enhances π-conjugation and raises the HOMO level [1][2]. This reduced IE translates directly into a smaller hole injection barrier at the ITO/organic interface.

Hole transport material Ionization energy Photoelectron spectroscopy OLED

Post-Doping Hole Injection Barrier: DPFL-NPB Retains ≈0.1 eV Advantage Over Doped NPB

Upon heavy p-doping with F4-TCNQ, the ionization energies of all three compounds shift upward by approximately 0.2 eV (DPFL-NPB: 5.14 → 5.37 eV; NPB: 5.34 → 5.52 eV; DMFL-NPB: 5.14 → 5.40 eV). Critically, even after this doping-induced shift, the residual hole injection barriers (HIBs) of doped DMFL-NPB and DPFL-NPB films remain approximately 0.1 eV lower than that of the equivalently doped NPB film [1]. This persistent barrier advantage is attributed to the fundamentally different molecular electronic structure conferred by the fluorene core.

Hole injection barrier F4-TCNQ doping Organic semiconductor Interface engineering

Tandem OLED Device Performance: DPFL-NPB Delivers Lower Drive Voltage and Higher Current Density vs. NPB

In a systematic device study employing transition metal oxide (TMO)-based interconnectors for tandem OLEDs, pristine and F4-TCNQ-doped HTL layers prepared from DPFL-NPB and DMFL-NPB were directly benchmarked against the commonly used NPB layer. Both DPFL-NPB and DMFL-NPB devices exhibited highly enhanced electrical properties with lower drive voltages and higher current densities compared to identical NPB-based device stacks [1]. The enhanced charge injection/transport was attributed to the combined effects of reduced ionization energy and improved interfacial energetics at the TMO/organic heterojunction.

Tandem OLED Charge generation layer Drive voltage Current density

Photophysical Differentiation: DPFL-NPB UV Absorption and PL Emission Are Distinct from NPB and DMFL-NPB

Comparative analysis of vendor-certified photophysical data for DPFL-NPB, DMFL-NPB, and NPB reveals that the 9,9-diphenyl substitution on the fluorene core produces a UV absorption maximum at 371 nm—distinct from both the 9,9-dimethyl analog DMFL-NPB (381 nm) and the biphenyl-core NPB (339 nm). Similarly, the photoluminescence (PL) emission in THF solution differs: DPFL-NPB emits at 466 nm, DMFL-NPB at 458 nm, and NPB at 450 nm . These optical differences reflect the distinct electronic structure of the 9,9-diphenylfluorene chromophore and have practical implications for optical modeling of device stacks and for applications where the HTL may contribute to or interact with device emission.

UV-vis absorption Photoluminescence Fluorene core Optical properties

Blue OLED Reference Emitter: DPFL-NPB Establishes a Quantitative Baseline of CE = 1.62 cd/A and EQE = 1.36%

In a systematic study of arylamino end-capped silafluorene derivatives for blue to deep-blue OLEDs, DPFL-NPB was employed as the reference emitter in non-doped double-layer device architectures. The DPFL-NPB reference device achieved a maximum current efficiency (CE) of 1.62 cd/A and an external quantum efficiency (EQE) of 1.36% [1]. These values served as the quantitative baseline against which newly synthesized silafluorene emitters (TDMS, TDPS, CDMS, CDPS) were compared; the best silafluorene device (TDPS) surpassed DPFL-NPB, reaching CE = 1.62 cd/A and EQE = 1.36% in the non-doped configuration and EQE = 2.48% with a turn-on voltage of 4 V in the solution-processed doped configuration. This establishes DPFL-NPB as a well-characterized reference material with reproducible, quantitatively defined blue emission performance.

Blue OLED Reference emitter Current efficiency External quantum efficiency

Recommended Procurement and Application Scenarios for N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine (DPFL-NPB)


Tandem OLED Charge Generation and Interconnector Layer Requiring Low-Drive-Voltage HTL

As demonstrated by Kim et al., DPFL-NPB-based HTL layers in transition metal oxide interconnector architectures for tandem OLEDs deliver lower drive voltages and higher current densities compared to equivalent NPB-based devices [1]. Procurement of DPFL-NPB is indicated when designing tandem OLED stacks for display or solid-state lighting where power efficiency is critical and the interconnector HTL must minimize voltage drop across each stacked unit. The compound's suitability extends to both pristine and F4-TCNQ-doped configurations, offering flexibility in doping strategy depending on the specific interconnector design (e.g., MoO3-based, organic-organic heterojunction, or hybrid charge generation layers).

p-Doped Hole Transport Layer with F4-TCNQ for Minimized Hole Injection Barrier

DPFL-NPB's intrinsically lower ionization energy (5.14 eV vs. 5.34 eV for NPB) and its persistent ≈0.1 eV hole injection barrier advantage over NPB even after heavy F4-TCNQ p-doping make it a preferred HTL candidate when the device architecture employs p-doping to minimize the anode/HTL injection barrier [1][2]. This scenario is particularly relevant for high-brightness OLEDs where ohmic hole injection is required to support high current densities without excessive voltage penalty. Users should specify the >98.0% (HPLC) purity grade (TCI D5443) or the sublimed >99% grade (Lumtec LT-E112) to ensure minimal impurity-related charge trapping .

Blue Fluorescent OLED Reference Emitter for Material Benchmarking Studies

The quantitatively characterized performance of DPFL-NPB as a blue fluorescent reference emitter—maximum CE = 1.62 cd/A and EQE = 1.36% in a standard non-doped double-layer device architecture—establishes it as a reproducible baseline for benchmarking novel blue-emitting materials [1]. Research groups and industrial R&D laboratories developing new blue fluorescent or thermally activated delayed fluorescence (TADF) emitters can procure DPFL-NPB to fabricate control devices, ensuring that performance improvements attributed to new materials can be rigorously quantified against a known reference with published device data. The compound's 9,9-diphenylfluorene core structure provides a distinct molecular scaffold compared to more common biphenyl- or spirobifluorene-based references, broadening the chemical space covered in benchmarking panels.

Hole Transport Material for Optoelectronic Devices Requiring Specific Optical Absorption Profile

DPFL-NPB exhibits a UV absorption maximum at 371 nm—distinctly different from both NPB (339 nm) and DMFL-NPB (381 nm)—which becomes relevant in device architectures where the HTL layer may act as an optical spacer or when parasitic absorption in the HTL must be minimized in specific spectral regions [1]. For perovskite solar cells employing organic HTLs or for tandem photovoltaics where optical field distribution must be carefully modeled, the known and distinct absorption profile of DPFL-NPB enables accurate optical simulation and layer thickness optimization. The availability of sublimed-grade material (>99%, Lumtec LT-E112) supports the stringent purity requirements of vacuum-deposited optoelectronic devices [2].

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